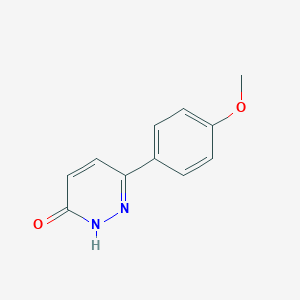

6-(4-methoxyphenyl)pyridazin-3(2H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKMSRLHSLEVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-33-8 | |

| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 4 Methoxyphenyl Pyridazin 3 2h One and Derivatives

General Synthetic Routes to the Pyridazinone Core Structure

The pyridazinone ring is a key structural motif found in many biologically active compounds. Several general methods have been developed for its synthesis.

A prevalent and versatile method involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). raco.catresearchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 4,5-dihydropyridazinone. Subsequent dehydrogenation, often achieved using a bromine/acetic acid mixture, introduces a double bond into the ring, affording the aromatic pyridazinone core. raco.catresearchgate.net

Another common approach is the reaction of 3,6-dichloropyridazine (B152260) with various nucleophiles. unich.it For instance, hydrolysis of 3,6-dichloropyridazine can yield the corresponding pyridazinone derivative. koreascience.kr This method is particularly useful for introducing substituents at the 3- and 6-positions of the pyridazinone ring.

Furthermore, inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers have been reported as a regioselective method for synthesizing functionalized pyridazines. organic-chemistry.org Additionally, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a direct route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org

Specific Synthesis of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

The synthesis of this compound typically follows the general strategy of reacting a γ-keto acid with hydrazine.

Reaction Mechanisms and Intermediate Compound Formation

The synthesis commences with the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide (CS₂). nih.gov This electrophilic aromatic substitution reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid, a key γ-keto acid intermediate.

The subsequent and crucial step is the cyclocondensation of this γ-keto acid with hydrazine hydrate (H₂NNH₂·H₂O). raco.catresearchgate.net The reaction mechanism involves the initial formation of a hydrazone by the reaction of the keto group with hydrazine. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen atom of the hydrazone onto the carboxylic acid carbon, leading to a cyclic intermediate. Dehydration of this intermediate then furnishes the 4,5-dihydro-6-(4-methoxyphenyl)pyridazin-3(2H)-one.

To obtain the final aromatic compound, this compound, the dihydro-derivative undergoes dehydrogenation. This is commonly achieved by treating the dihydropyridazinone with a solution of bromine in glacial acetic acid. nih.gov The bromine acts as an oxidizing agent, removing two hydrogen atoms from the pyridazinone ring to introduce the double bond and form the aromatic system.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be influenced by several factors. In the Friedel-Crafts acylation step, the choice of solvent and the molar ratio of reactants and catalyst are critical for maximizing the yield of the γ-keto acid intermediate and minimizing side reactions.

For the cyclization with hydrazine hydrate, the reaction is typically carried out in a protic solvent like ethanol (B145695) and heated under reflux to drive the reaction to completion. raco.cat The dehydrogenation step with bromine in acetic acid requires careful control of the reaction temperature, which is often kept at 60-70°C, followed by a period of reflux to ensure complete aromatization. nih.gov The product is then typically isolated by pouring the reaction mixture into ice water and neutralizing with a base like ammonium (B1175870) hydroxide, followed by filtration and purification by recrystallization. nih.gov

Derivatization Strategies of this compound

The this compound scaffold offers several positions for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities.

N-Substitution Reactions at the Pyridazinone Ring (e.g., acetamide (B32628), propanamide moieties)

The nitrogen atom at the 2-position (N-2) of the pyridazinone ring is a common site for derivatization. N-substitution is typically achieved by reacting the parent pyridazinone with an appropriate alkylating or acylating agent in the presence of a base.

For the introduction of acetamide and propanamide moieties, a two-step sequence is often employed. First, the N-2 position is alkylated with an ethyl bromoacetate (B1195939) using a base like potassium carbonate in a solvent such as acetone. nih.gov This reaction yields the corresponding ethyl 2-(6-(4-methoxyphenyl)-3-oxopyridazin-2(3H)-yl)acetate. Subsequent treatment of this ester with hydrazine hydrate leads to the formation of the corresponding acetohydrazide. nih.gov These hydrazides can then be further reacted with various electrophiles to generate a range of N-substituted derivatives.

Direct N-alkylation with other functionalized alkyl halides can also be performed. For example, reaction with formaldehyde (B43269) and a secondary amine can introduce N-dialkylaminomethyl groups. raco.catresearchgate.net Furthermore, derivatives with propanamide moieties have been synthesized and shown to possess analgesic activity. sarpublication.com

Here is an interactive data table summarizing some N-substituted derivatives:

| Derivative Type | Reagents | Resulting Moiety | Reference |

| N-Acetamide | Ethyl bromoacetate, Hydrazine hydrate | -CH₂CONHNH₂ | nih.gov |

| N-Propanamide | Propanoyl chloride or similar | -COCH₂CH₃ | sarpublication.com |

| N-Dialkylaminomethyl | Formaldehyde, Secondary amine | -CH₂NR₂ | raco.catresearchgate.net |

| N-Hydroxy-methyl | Formaldehyde | -CH₂OH | raco.catresearchgate.net |

Substitutions on the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl ring provides another avenue for structural modification. Electrophilic aromatic substitution reactions can be used to introduce various substituents onto this ring, although the directing effects of the existing methoxy (B1213986) and pyridazinone-linked groups must be considered.

For instance, starting with a substituted anisole in the initial Friedel-Crafts acylation allows for the synthesis of derivatives with modifications on the phenyl ring. An example is the synthesis of 6-(3-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, which begins with the acylation of 2-fluoroanisole. nih.gov

Additionally, the methoxy group itself can be a point of modification. Demethylation to the corresponding phenol (B47542) (6-(4-hydroxyphenyl)pyridazin-3(2H)-one) would provide a handle for further derivatization, such as etherification with various alkyl halides to introduce different alkoxy groups. prepchem.com

Here is an interactive data table summarizing substitutions on the 4-methoxyphenyl moiety:

| Position of Substitution | Type of Substitution | Example Reagents/Starting Material | Resulting Derivative | Reference |

| 3-position | Halogenation | 2-Fluoroanisole | 6-(3-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one | nih.gov |

| 4-position | Etherification (of corresponding phenol) | 1-Bromobutane | 6-(4-Butoxyphenyl)pyridazin-3(2H)-one | prepchem.com |

Introduction of Fused Heterocyclic Systems

The pyridazinone core is a versatile platform for the construction of various fused heterocyclic systems, leading to novel chemical entities with diverse properties. Several strategies have been developed to append additional rings to the this compound framework, resulting in complex polycyclic structures.

One common approach involves the chemical modification of the pyridazinone ring to introduce reactive handles suitable for subsequent cyclization reactions. For instance, the synthesis of pyrazolo[3,4-d]pyridazinones has been achieved from pyridazinone precursors. nih.gov This typically involves the introduction of a suitable substituent at the C4 and C5 positions of the pyridazinone ring, which can then react with a hydrazine derivative to form the fused pyrazole (B372694) ring. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general synthetic strategies for analogous pyridazinones are well-established. nih.govacs.org These methods often employ condensation reactions and subsequent intramolecular cyclization to build the pyrazole moiety. acs.org

Another important class of fused systems are the triazolo[4,3-b]pyridazines . The synthesis of these compounds can be achieved by reacting a 3-chloropyridazine (B74176) derivative with a hydrazide. For example, the reaction of 3-chloro-6-arylpyridazines with formic acid hydrazide in refluxing n-butanol yields the corresponding triazolo[4,3-b]pyridazine. Although not specifically demonstrated for the 4-methoxyphenyl derivative, this method provides a viable route to such fused systems.

Furthermore, the pyridazinone scaffold can be elaborated to form other fused heterocycles such as pyridazinotriazine and oxazolopyridazine derivatives. nih.gov The synthesis of pyridazinotriazines can be accomplished by reacting a 3-hydrazinylpyridazine (B1252368) derivative with reagents like acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide. nih.gov The formation of an oxazolopyridazine ring has been reported through the reaction of a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with ethyl chloroformate. nih.gov These examples, while not starting from the exact target compound, illustrate the chemical reactivity of the pyridazinone core and its potential for the synthesis of diverse fused systems.

The following table summarizes representative examples of fused heterocyclic systems derived from pyridazinone cores.

| Fused System | Starting Material Type | Reagents and Conditions | Reference |

| Pyrazolo[3,4-d]pyridazinone | Pyridazinone derivative | Hydrazine derivatives, condensation and cyclization | nih.govacs.org |

| Triazolo[4,3-b]pyridazine | 3-Chloropyridazine | Formic acid hydrazide, n-butanol, reflux | |

| Pyridazinotriazine | 3-Hydrazinylpyridazine | Acetic anhydride, p-chlorobenzaldehyde, or carbon disulphide | nih.gov |

| Oxazolopyridazine | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Ethyl chloroformate | nih.gov |

Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazinone derivatives, to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. The application of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. researchgate.net For instance, the N-alkylation of 3-amino-6-(4-methoxyphenyl)pyridazine has been efficiently carried out under microwave irradiation, demonstrating the utility of this technique for modifying the pyridazinone core. researchgate.net

The use of alternative and greener solvent systems is another key aspect of green chemistry. While many traditional organic solvents are volatile and toxic, researchers are exploring the use of water and other environmentally friendly solvents. The synthesis of pyrimidine (B1678525) derivatives, which are structurally related to pyridazinones, has been successfully demonstrated in water, highlighting the potential for developing aqueous synthetic routes for pyridazinones as well. The development of solvent-free reaction conditions represents an even more sustainable approach, eliminating the need for solvents altogether. nih.gov

The exploration of metal-free catalysis is also a significant area of green chemistry research. organic-chemistry.org Many conventional cross-coupling and condensation reactions rely on transition metal catalysts, which can be toxic and costly. The development of catalyst-free or metal-free catalytic systems for the synthesis of pyridazinone derivatives and their fused analogues would represent a major step towards more sustainable chemical manufacturing. organic-chemistry.org

The following table provides an overview of some green chemistry approaches applied to the synthesis of pyridazinone and related heterocyclic derivatives.

| Green Chemistry Approach | Key Features | Application Example | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | N-alkylation of 3-amino-6-(4-methoxyphenyl)pyridazine. | researchgate.net |

| Synthesis in Water | Environmentally benign solvent, reduced toxicity. | Synthesis of pyrimidine derivatives. | |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified work-up. | Synthesis of various heterocyclic compounds. | nih.gov |

| Metal-Free Catalysis | Avoidance of toxic and expensive metal catalysts. | Synthesis of 3,6-diarylpyridazines. | organic-chemistry.org |

Pharmacological Profiles and Biological Activities of 6 4 Methoxyphenyl Pyridazin 3 2h One Derivatives

Anti-inflammatory and Analgesic Activities

Derivatives of 6-(4-methoxyphenyl)pyridazin-3(2H)-one have been extensively studied for their potential as anti-inflammatory and analgesic agents. These compounds often exhibit reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-1, COX-2 selectivity)

Many pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

Several studies have synthesized and evaluated new pyridazinone and pyridazinthione derivatives for their COX inhibitory activity. cu.edu.eg Many of these compounds show high potency and selectivity for COX-2. cu.edu.egnih.gov For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives demonstrated significant COX-2 inhibitory activity, with some compounds showing greater potency than the reference drug celecoxib (B62257). cu.edu.eg

The substitution pattern on the pyridazinone ring plays a crucial role in determining COX-2 selectivity and potency. For example, the presence of a sulfonamide group at the para position of an aryl ring often enhances COX-2 inhibitory activity. cu.edu.eg In one study, compound 3g (6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) exhibited potent COX-2 inhibition with an IC50 value of 43.84 nM, which was more potent than celecoxib (IC50 = 73.53 nM). cu.edu.egcu.edu.eg This compound also showed a high selectivity index (SI) of 11.51, comparable to that of celecoxib (SI = 11.78). cu.edu.egcu.edu.eg

Another study on pyridazine-based sulphonamide derivatives found that compounds 7a and 7b (pyridazine sulphonates) had the highest COX-2 selectivity index of 208 and 210, respectively. nih.gov These derivatives effectively inhibited COX-2 in the sub-micromolar range while only weakly inhibiting COX-1. nih.gov

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyridazinone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 3g | - | 0.04384 | 11.51 |

| Celecoxib | - | 0.07353 | 11.78 |

| Indomethacin (B1671933) | - | 0.7392 | - |

| 77b | - | 0.079 | - |

| 78c | - | 0.054 | - |

| 80a | - | 0.043 | - |

| 54b | - | 0.22 | - |

| 55a | - | 0.19 | - |

| 56a | - | 0.11 | - |

| 58a | - | 0.24 | - |

| Data sourced from multiple studies. cu.edu.egcu.edu.eg |

Lipoxygenase (LOX) Inhibition Studies

In addition to COX inhibition, some pyridazinone derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes, which are also involved in the inflammatory pathway. A study evaluating pyridazine-based sulphonamide derivatives for their in vitro inhibitory activity against the LOX enzyme was conducted. nih.gov

Phosphodiesterase (PDE) Inhibition Studies (e.g., PDE4 inhibition)

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammation. rsc.orgnih.govmdpi.com Inhibition of PDE4 has emerged as a therapeutic target for inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). rsc.orgnih.gov

Several pyridazinone derivatives have been developed as potential PDE4 inhibitors. rsc.orgnih.gov A study focused on pyridazinone derivatives bearing an indole (B1671886) moiety identified 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a promising and selective inhibitor of the PDE4B isoenzyme. rsc.orgnih.gov This compound was also shown to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages. rsc.orgnih.gov

The PDE4 enzyme family is prevalent in immune cells and is primarily responsible for hydrolyzing cAMP in these cells. wikipedia.org By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to a potent anti-inflammatory effect. mdpi.com

In Vitro Cellular Anti-inflammatory Mechanisms (e.g., cytokine production)

The anti-inflammatory effects of this compound derivatives have been demonstrated through various in vitro cellular assays. These studies often involve measuring the inhibition of pro-inflammatory mediators and cytokines in immune cells.

For example, pyridazinone derivatives have been shown to inhibit the production of interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated HL-60 cells. nih.gov In another study, the most active pyrazole (B372694)–pyridazine (B1198779) hybrids were found to inhibit the production of pro-inflammatory mediators and cytokines such as tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO) in LPS-induced RAW264.7 macrophages. nih.gov

The compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , a PDE4B inhibitor, was found to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov Macrophages play a crucial role in orchestrating the inflammatory response in diseases like COPD by releasing cytokines such as TNF-α, IL-1β, IL-8, and IL-6. nih.gov

A library of pyridazinone-like compounds was evaluated for their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic THP1-Blue cells. semanticscholar.org The most potent inhibitors also suppressed the production of IL-6 by human MonoMac-6 monocytic cells, further confirming their anti-inflammatory properties. semanticscholar.org

In Vivo Anti-inflammatory and Analgesic Models

The anti-inflammatory and analgesic activities of this compound derivatives have been confirmed in various in vivo animal models.

The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity. nih.govdntb.gov.uascielo.br In one study, compound 3g (6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one), a selective COX-2 inhibitor, demonstrated anti-inflammatory activity comparable to indomethacin and celecoxib in this model. cu.edu.eg Furthermore, this compound exhibited a superior gastrointestinal safety profile with fewer and milder ulcers compared to the reference drugs. cu.edu.eg

The analgesic activity of these derivatives has been assessed using models such as the phenylbenzoquinone-induced writhing assay in mice and the hot plate test. nih.govdntb.gov.uaresearchgate.net Several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives showed significant analgesic and anti-inflammatory effects. dntb.gov.uascielo.br For instance, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was identified as a highly active compound with potent anti-inflammatory properties and no observed gastric ulcerogenic effects. nih.gov

Cardiovascular Activities

In addition to their anti-inflammatory and analgesic properties, some pyridazinone derivatives have been investigated for their cardiovascular effects. The 6-phenylpyridazin-3(2H)-one scaffold has been reported to be useful as a cardiotonic agent. researchgate.net

Certain derivatives have been synthesized and evaluated as positive inotropic agents, meaning they increase the force of heart muscle contraction. nih.gov For example, 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a) were found to be potent positive inotropic agents and also inhibitors of cardiac phosphodiesterase fraction III. nih.gov

Another study investigated the cardiovascular effects of 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)pyridazinone monoethyl maleate (B1232345) (TZC-5665) and its main metabolite, M-2. nih.gov TZC-5665 exhibited negative chronotropic (decreased heart rate) and inotropic effects, while M-2 showed a potent positive inotropic effect with a slight positive chronotropic effect. nih.gov Both TZC-5665 and M-2 were found to be potent and selective inhibitors of phosphodiesterase (PDE) III. nih.gov

Cardiotonic and Inotropic Effects

Derivatives of this compound have been identified as potent positive inotropic agents, meaning they increase the force of myocardial contraction. This characteristic is crucial for the development of drugs aimed at treating congestive heart failure. nih.gov

One notable derivative, TZC-5665, and its primary metabolite, M-2, have been studied for their cardiac effects. While TZC-5665 itself demonstrated negative chronotropic (heart rate lowering) and inotropic effects, its metabolite M-2 exhibited a potent positive inotropic effect with only a slight increase in heart rate. nih.gov This positive inotropic action of M-2 was not affected by adrenergic or histamine (B1213489) receptor blockers, suggesting a mechanism independent of these pathways. nih.gov In studies using blood-perfused dog heart preparations, M-2 was shown to increase the contractile force of papillary muscles. nih.gov

Another area of research has focused on 4,5-dihydro-6-(lH-indol-5-yl)pyridazin-3(2H)-ones. Many of these indole derivatives have been shown to produce a dose-dependent increase in myocardial contractility in rats with minimal impact on heart rate or blood pressure. lookchem.com The structural requirements for optimal cardiotonic activity in this class of compounds include a heterocyclic aromatic ring at position 2 of the indole, a hydrogen or methyl group at position 3, and the dihydropyridazinone ring system at position 5. lookchem.com

Antihypertensive and Vasodilatory Mechanisms

In addition to their cardiotonic properties, certain pyridazinone derivatives exhibit significant antihypertensive and vasodilatory effects. A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been identified as effective hypotensive agents. nih.gov

Research into 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the known antihypertensive drug hydralazine, has revealed their potent vasorelaxant activity. nih.gov These compounds were found to relax contractions in rat aortic rings induced by noradrenaline or high potassium concentrations in a concentration-dependent manner, and their potency was greater than that of hydralazine. nih.gov This vasorelaxant effect was observed to be independent of the endothelium. nih.gov Further investigation into the mechanism suggests that the vasodilation is not primarily mediated by blocking transmembrane calcium ion movement through specific channels, but rather may involve an intracellular mechanism of action. nih.gov This is supported by findings that these new hydrazinopyridazines significantly inhibited contractions caused by noradrenaline or caffeine (B1668208) in a calcium-free medium. nih.gov

Antiplatelet Aggregation Studies

The potential of pyridazinone derivatives to inhibit platelet aggregation is another significant area of their pharmacological profile. A series of 6-(4-(substituted-amino)phenyl)-4,5-dihydro-pyridazin-3(2H)-ones have demonstrated antiplatelet activity. samipubco.com

Thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors of platelet activation and aggregation. nih.gov These compounds have shown synergistic effects when used in combination with aspirin. nih.gov The mechanism of action for the related thieno[3,2-c]pyridine (B143518) class, which includes the well-known drug clopidogrel, involves targeting the P2Y12 receptor on platelets. nih.gov The promising in vitro antiplatelet activity of the thieno[2,3-b]pyridine derivatives suggests they could be potential novel P2Y12 inhibitors for improved antithrombotic therapies. nih.gov

Phosphodiesterase (PDE) Inhibition in Cardiovascular Context (e.g., PDE III)

A primary mechanism contributing to the cardiovascular effects of many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III. researchgate.netsamipubco.com PDEs are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling. researchgate.net By inhibiting PDE-III, these compounds increase intracellular levels of cAMP, leading to enhanced cardiac contractility and vasodilation. researchgate.netnih.gov

The metabolite M-2 of the pyridazinone derivative TZC-5665 was found to be a more potent and selective inhibitor of PDE-III than the established drug milrinone. nih.gov Similarly, the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones from the nonselective PDE inhibitor ibudilast (B1674240) has led to the identification of potent and selective PDE inhibitors. nih.gov Structure-activity relationship studies revealed that the lactam functionality of the pyridazinone ring is a critical determinant for PDE3-inhibitory activity. nih.gov

Anticancer and Antiproliferative Activities

Beyond their cardiovascular applications, derivatives of this compound have emerged as a promising class of compounds for cancer therapy, demonstrating significant cytotoxicity and antiproliferative effects against various cancer cell lines.

Cytotoxicity and Cell Proliferation Inhibition in Cancer Cell Lines

A number of studies have highlighted the potent cytotoxic activity of pyridazinone derivatives against a range of human cancer cells. For instance, a pyridazinone derivative, Pyr-1, has shown strong cytotoxicity against 22 different human cancer cell lines, with particularly favorable selective cytotoxicity on leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells when compared to non-cancerous cells. nih.gov

Novel synthesized 3(2H)-pyridazinone derivatives have also been evaluated for their anti-proliferative effects against HCT116 colon cancer cell lines. gazi.edu.tr Similarly, a new class of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were tested for their in vitro cytotoxic activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. cbijournal.com Certain derivatives within this series showed promising anticancer activity. cbijournal.com

Furthermore, two series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potency against Hela (cervical), MCF7 (breast), and HCT-116 (colon) cancer cell lines. nih.gov Specific compounds from these series demonstrated significant cytotoxicity, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Pyridopyridazin-3(2H)-one derivatives have also shown moderate activity against human breast adenocarcinoma (MCF-7) cells. researchgate.net

Below is a table summarizing the cytotoxic activity of selected pyridazinone derivatives against various cancer cell lines.

| Compound Class | Cell Line(s) | Observed Effect |

| Pyr-1 (pyridazinone derivative) | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent and selective cytotoxicity nih.gov |

| 3(2H)-pyridazinone derivatives | Colon (HCT116) | Anti-proliferative effects gazi.edu.tr |

| 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | Promising anticancer activity cbijournal.com |

| Pyrazolo[3,4-b]pyridine derivatives | Cervical (Hela), Breast (MCF7), Colon (HCT-116) | Significant cytotoxicity nih.gov |

| Pyridopyridazin-3(2H)-one derivatives | Breast (MCF-7) | Moderate activity researchgate.net |

Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells.

The potent pyridazinone derivative, Pyr-1, has been identified as a strong inducer of apoptosis in acute promyelocytic leukemia HL-60 cells. nih.gov The mechanism of its anticancer action involves the accumulation of poly-ubiquitinated proteins, which can trigger apoptotic pathways. nih.gov

Novel pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov CDKs are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. nih.gov

Targeting Specific Enzymes (e.g., VEGFR-2, Proteasome, Protein Kinases)

The anticancer potential of this compound derivatives is often attributed to their ability to inhibit specific enzymes crucial for tumor growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors. For instance, certain derivatives have shown inhibitory activity comparable to the established drug sorafenib, with IC50 values in the sub-micromolar range. nih.gov The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring significantly influence the inhibitory potency. nih.gov For example, the presence of a fluoro group at the 3- or 4-position of the phenyl ring has been associated with potent anti-VEGFR-2 activity. nih.gov

Protein Kinase Inhibition: In addition to VEGFR-2, other protein kinases are also targeted by these derivatives. Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are promising targets. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, some pyridazinone derivatives have been reported to inhibit other kinases like EGFR (Epidermal Growth Factor Receptor) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), highlighting the diverse kinase inhibitory potential of this scaffold. nih.govnih.govsemanticscholar.org

The following table summarizes the inhibitory activity of selected this compound derivatives against various kinases.

| Derivative Type | Target Enzyme | IC50 Value | Reference |

| Pyridazinone | VEGFR-2 | 0.57 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine | CDK2 | Not specified | nih.gov |

| Pyrazolo[3,4-b]pyridine | CDK9 | Not specified | nih.gov |

| Pyrido[3,4-d]pyrimidine | EGFR L858R | 1.1 nM | nih.gov |

| Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M/C797S | 7.2 nM | nih.gov |

In Vivo Antitumor Efficacy Models

The promising in vitro activity of these compounds has been translated into significant antitumor effects in animal models. A notable example is (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin (B1242451) analog. In a study using a sarcoma 180-bearing mouse model, PHT demonstrated tumor inhibition rates of 30.9% and 48.2% at doses of 20 and 40 mg/kg, respectively. nih.gov Importantly, PHT also enhanced the antitumor effect of the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU), increasing its tumor inhibition rate from 33.3% to 55.7%. nih.gov Histopathological analysis showed that PHT treatment resulted in only moderate toxicity to the liver, kidney, and spleen. nih.gov

Antimicrobial Activities

Beyond their anticancer properties, this compound derivatives have demonstrated a broad range of antimicrobial activities.

Antibacterial Spectrum and Efficacy (e.g., against MRSA, E. coli, P. aeruginosa)

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Pyrazole-derived anilines have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain derivatives exhibit low minimum inhibitory concentrations (MICs) and a bactericidal effect against S. aureus. nih.gov They also show moderate inhibition of biofilm formation and are effective against non-growing persister cells. nih.gov

Some pyridazine derivatives have also shown activity against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antimicrobial activity is often linked to the inhibition of essential bacterial processes. For example, some compounds are believed to target global cell functions due to their broad inhibitory effects on macromolecular synthesis. nih.gov

The table below highlights the antibacterial activity of selected derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Pyrazole-derived anilines | MRSA | Potent growth inhibitors | nih.gov |

| Phenazine-1-carboxamide | MRSA | Effective | mdpi.com |

| Pyrazole derivatives | E. faecalis | Low tendency for resistance | nih.gov |

| 5-Methyl-phenazine-1-carboxylic acid | S. aureus, Micrococcus luteus, Bacillus sp. | Antimicrobial activity | mdpi.com |

Antifungal Spectrum and Efficacy (e.g., β-1,3-glucan synthase inhibition)

A significant mechanism of antifungal action for some pyridazinone derivatives is the inhibition of β-1,3-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall. researchgate.netnih.gov This targeted inhibition leads to altered morphology and reduced viability of various fungal pathogens.

Derivatives have shown potent activity against a range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govbiomedpharmajournal.org For example, a pyridazinone derivative exhibited a potent MIC100 value of 0.13 mg/mL against C. albicans. researchgate.net Other 1,2,4-oxadiazole (B8745197) derivatives have demonstrated significant antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Fusarium graminearum. mdpi.com

The following table summarizes the antifungal efficacy of selected derivatives.

| Derivative Type | Fungal Strain | Activity (EC50/MIC) | Reference |

| Pyridazinone | C. albicans C697 | MIC100: 0.13 mg/mL | researchgate.net |

| 1,2,4-Oxadiazole | R. solani | EC50: 12.68 µg/mL (for compound 4f) | mdpi.com |

| 1,2,4-Oxadiazole | F. graminearum | EC50: 29.97 µg/mL (for compound 4f) | mdpi.com |

| 1,2,4-Oxadiazole | E. turcicum | EC50: 29.14 µg/mL (for compound 4f) | mdpi.com |

| 1,2,4-Oxadiazole | C. capsica | EC50: 8.81 µg/mL (for compound 4f) | mdpi.com |

Antiviral Activities

The antiviral potential of pyridazine derivatives has also been explored. Certain pyridazine derivatives have been synthesized and evaluated for their activity against Hepatitis A virus (HAV). nih.gov For instance, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govcaymanchem.comnih.govtriazine-3(4H)-thione showed the highest efficacy against HAV in one study. nih.gov More recently, with the emergence of SARS-CoV-2, research has focused on identifying inhibitors of viral replication. While direct derivatives of this compound were not the primary focus, related pyridazine-containing compounds were investigated. For example, a pyridazine analog in a series of 1-heteroaryl-2-alkoxyphenyl analogs showed a more than 10-fold loss in potency against SARS-CoV-2 compared to its 3-pyridinyl counterpart, indicating that the specific heterocyclic core is crucial for antiviral activity. mdpi.com

Central Nervous System (CNS) Activities

Derivatives of this compound have also been investigated for their effects on the central nervous system. Some aminopyridazine derivatives of γ-aminobutyric acid (GABA) act as selective GABA-A receptor antagonists. caymanchem.com Additionally, certain pyridazinone derivatives have been reported to inhibit lipopolysaccharide (LPS)-induced neuroinflammation, suggesting a potential therapeutic role in neuroinflammatory conditions. semanticscholar.orgnih.gov Other research has pointed to the potential of pyridazine derivatives as hypotensive agents, acting on the central nervous system to lower blood pressure. nih.gov

Anticonvulsant Properties

Derivatives of the pyridazinone scaffold have been extensively investigated for their potential as anticonvulsant agents. The structural features of these compounds, including a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group, align with the pharmacophoric requirements for anticonvulsant activity. nih.gov

Research into related heterocyclic systems has provided valuable insights. For instance, a series of 6-substituted- nih.govcaymanchem.comsarpublication.comtriazolo[3,4-a]phthalazine derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock (MES) test. Many of these compounds demonstrated potent anticonvulsant activity. nih.gov Notably, one of the most promising compounds from this series exhibited a median effective dose (ED₅₀) of 9.3 mg/kg and a high protective index, indicating a wide margin of safety compared to the standard drug carbamazepine. nih.gov Further testing in chemical-induced seizure models suggested a broad spectrum of activity. nih.gov

Similarly, studies on 6-(3'-nitrophenyl)-4-substituted benzylidine-2,3,5-trihydro pyridazin-3-one derivatives have shown their efficacy in the MES model. journalofchemistry.org The synthesis of these compounds involves the cyclization of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303), followed by condensation with various aldehydes. journalofchemistry.org

Another study focused on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, which were synthesized and screened for anticonvulsant activity. japsonline.com The most active compound in this series, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, significantly reduced the severity and duration of seizures in both pentylenetetrazole- and MES-induced seizure models. japsonline.com

The table below summarizes the anticonvulsant activity of selected pyridazine and related derivatives.

| Compound Type | Test Model | Most Active Compound | Key Findings |

| 6-substituted- nih.govcaymanchem.comsarpublication.comtriazolo[3,4-a]phthalazine derivatives | Maximal Electroshock (MES) | Compound 14 | ED₅₀ of 9.3 mg/kg; high protective index. nih.gov |

| 6-(3'-nitrophenyl)-4-substituted benzylidine-2,3,5-trihydro pyridazin-3-one derivatives | Maximal Electroshock (MES) | Not specified | Compounds showed anticonvulsant activity. journalofchemistry.org |

| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | Pentylenetetrazole (PTZ) and MES | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Reduced seizure duration and severity. japsonline.com |

| Isatin-based derivatives | MES and PTZ | Methoxylated derivatives (e.g., 4j , 4l ) | Showed significant anti-seizure activity. nih.gov |

Antidepressant and Anxiolytic Effects

The pyridazinone nucleus and its derivatives have also been explored for their potential to treat mood and anxiety disorders. The anxiolytic-like and antidepressant effects are often evaluated using behavioral models in rodents, such as the elevated plus maze, hole-board test, and forced swim test.

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and shown to be active in tests predictive of anxiolytic activity, including protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. nih.gov These compounds also demonstrated the ability to inhibit [3H]diazepam binding, suggesting an interaction with benzodiazepine (B76468) receptors. nih.gov

While not a direct derivative, the study of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine compound offers insights into the mechanisms that may be shared by related heterocyclic systems. This compound exhibited anxiolytic-like activity, which was suggested to involve the serotonergic system, as its effects were blocked by a 5-HT₂ₐ receptor antagonist. mdpi.com

The investigation of fermented huauzontle, a traditional Mexican pseudocereal, also provides contextual evidence for the potential antidepressant and anxiolytic mechanisms. Mice treated with fermented huauzontle showed reduced anxiety-like behaviors and decreased immobility time in depression-related tests, effects that were correlated with antioxidant and anti-inflammatory mechanisms in the brain. mdpi.com

The table below summarizes the findings related to the antidepressant and anxiolytic effects of pyridazine derivatives and related compounds.

| Compound Type | Test Model | Key Findings |

| 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines | Pentylenetetrazole-induced convulsions, Thirsty rat conflict | Showed activity predictive of anxiolytic effects; inhibited [3H]diazepam binding. nih.gov |

| 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Hole-board test | Exhibited anxiolytic-like activity, likely involving the serotonergic system. mdpi.com |

| Fermented Huauzontle | Elevated plus maze, Forced swim test | Demonstrated anxiolytic and antidepressant-like effects, possibly mediated by antioxidant and anti-inflammatory actions. mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Several studies have highlighted the potential of pyridazinone derivatives as cholinesterase inhibitors.

A significant study focused on the design and synthesis of pyridazinones containing a (4-methoxyphenyl)piperazine moiety as potential AChE/BChE inhibitors. researchgate.net In this series, compounds bearing a 3(2H)-pyridazinone and a 1,2,4-triazole (B32235) ring were synthesized. The compound with a p-methylphenyl group exhibited the best AChE activity with a Ki value of 3.73 ± 0.9 nM and showed competitive inhibition. researchgate.net Another compound from the same series was the most potent BChE inhibitor with a Ki of 0.95 ± 0.16 nM. researchgate.net Molecular docking studies supported these experimental findings, showing favorable interactions with the active sites of the enzymes. researchgate.net

Other research has also demonstrated the potential of pyridazinone derivatives in this area. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives were designed as dual inhibitors of AChE and BChE. researchgate.net The most potent dual inhibitor from this series showed significant inhibition of both enzymes. researchgate.net

The table below presents data on the cholinesterase inhibitory activity of pyridazinone derivatives.

| Compound Series | Target Enzyme(s) | Most Potent Compound | Inhibition Data (Ki or % inhibition) |

| Pyridazinones with (4-methoxyphenyl)piperazine moiety | AChE | Compound with p-methylphenyl group (6b ) | Ki = 3.73 ± 0.9 nM researchgate.net |

| Pyridazinones with (4-methoxyphenyl)piperazine moiety | BChE | Compound 6a | Ki = 0.95 ± 0.16 nM researchgate.net |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives | AChE | Compound 5f | 75.52% inhibition at 100 µg/ml researchgate.net |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives | BChE | Compound 5h | 67.16% inhibition at 100 µg/ml researchgate.net |

Neuroinflammation Modulation

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is implicated in the pathogenesis of various neurodegenerative diseases. The anti-inflammatory properties of pyridazinone derivatives suggest their potential to modulate these processes.

Several studies have reported the analgesic and anti-inflammatory activities of 6-phenyl- and 6-(4-methylphenyl)-3(2H)-pyridazinone derivatives. nih.govjscimedcentral.com For instance, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides were synthesized and tested for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov The most active compound, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide, exhibited potent anti-inflammatory activity. nih.gov

Furthermore, research on 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives also demonstrated their anti-inflammatory potential in the same animal model. scielo.br These findings indicate that the pyridazinone scaffold can serve as a basis for developing agents with anti-inflammatory properties, which may be beneficial in conditions with a neuroinflammatory component.

While direct evidence for the neuroinflammation-modulating effects of this compound is still emerging, the established anti-inflammatory profile of related pyridazinones provides a strong rationale for further investigation in this area. nih.gov

The table below summarizes the anti-inflammatory activity of various pyridazinone derivatives.

| Compound Series | Test Model | Most Active Compound | Key Findings |

| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides | Carrageenan-induced rat paw edema | 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Showed potent anti-inflammatory activity. nih.gov |

| 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives | Carrageenan-induced hind paw edema | Compounds 4b , 4d , 4f | Exhibited significant anti-inflammatory activity. scielo.br |

| 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone | Not specified | Compound 2 | Identified as having anti-inflammatory properties. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores for Specific Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of 6-(4-methoxyphenyl)pyridazin-3(2H)-one, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets, leading to activities such as analgesic, anti-inflammatory, and cardiotonic effects. sarpublication.comacs.org

The core pharmacophore generally consists of:

The 6-(4-methoxyphenyl) group: The phenyl ring at the 6-position is a critical feature, often involved in hydrophobic or aromatic interactions within the binding site of a target protein. The methoxy (B1213986) group at the para position can act as a hydrogen bond acceptor and influences the electronic properties of the phenyl ring.

The pyridazin-3(2H)-one ring: This heterocyclic core acts as a scaffold, holding the other pharmacophoric elements in the correct spatial orientation. The carbonyl group at the 3-position and the nitrogen atoms can participate in hydrogen bonding with the biological target.

Substituents at the N2 position: The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification, and the nature of the substituent at this position is often a key determinant of the specific biological activity.

For instance, in the context of analgesic and anti-inflammatory activities, the introduction of acetamide (B32628) and propanamide moieties at the N2 position of the this compound core has been shown to be a key pharmacophoric feature. sarpublication.com These groups can engage in additional hydrogen bonding interactions, enhancing the binding affinity of the compounds to their targets, such as cyclooxygenase (COX) enzymes. sarpublication.com

Impact of Substituent Modifications on Efficacy and Selectivity

The modification of substituents on the this compound scaffold has a profound impact on the efficacy and selectivity of the resulting analogs. SAR studies have explored modifications at various positions of the molecule.

Substitutions on the Phenyl Ring at C6: While the 4-methoxyphenyl (B3050149) group is a common feature, modifications to this ring can influence activity. For example, replacing the phenyl ring with other aryl or heteroaryl groups can alter the compound's interaction with the target, potentially leading to changes in potency and selectivity. The electronic nature of the substituents on this phenyl ring can also play a significant role.

Substitutions on the Pyridazinone Ring: Modifications to the pyridazinone ring itself, such as the introduction of substituents at the 4 and 5 positions, can impact the molecule's conformation and, consequently, its biological activity. For instance, the introduction of bulky groups can lead to steric hindrance and a decrease in activity.

Substitutions at the N2-Position: As mentioned, the N2-position is a critical point for modification. The introduction of different functional groups at this position has led to the development of compounds with diverse pharmacological profiles. For example, the incorporation of piperazine (B1678402) moieties at the N2-position through an alkyl linker has been a successful strategy in developing potent analgesic and anti-inflammatory agents. sarpublication.com The nature of the substituent on the distal nitrogen of the piperazine ring further fine-tunes the activity.

The following table summarizes the impact of some key substituent modifications on the biological activity of 6-arylpyridazin-3(2H)-one derivatives, providing insights applicable to the 6-(4-methoxyphenyl) scaffold.

| Position of Modification | Substituent | Impact on Biological Activity |

| N2 of Pyridazinone | Acetamide/Propanamide Moieties | Enhanced analgesic and anti-inflammatory activity. sarpublication.com |

| N2 of Pyridazinone | 4-Arylpiperazin-1-yl-carbonylalkyl | Potent analgesic and anti-inflammatory effects. |

| C6 of Pyridazinone | Phenyl/Substituted Phenyl | Crucial for activity; substitution pattern on the phenyl ring influences potency. |

| C4/C5 of Pyridazinone | Dihalo-substitution | Can lead to high analgesic activity. |

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs helps in understanding the spatial arrangement of the pharmacophoric features and identifying the bioactive conformation—the specific conformation that the molecule adopts when it binds to its target.

The relative orientation of the 4-methoxyphenyl ring with respect to the pyridazinone ring is a key conformational feature. The rotation around the single bond connecting these two rings can lead to different conformers. The bioactive conformation is often the one that minimizes steric hindrance and maximizes favorable interactions with the binding site. Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of these molecules. The planarity or non-planarity of the pyridazinone ring and the orientation of the N2-substituent are also important conformational parameters that can influence biological activity.

Rational Design Principles for Novel this compound Analogs

The insights gained from SAR studies and conformational analysis provide a foundation for the rational design of novel this compound analogs with improved therapeutic properties. Key rational design principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyridazinone core can be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. Similarly, the 4-methoxyphenyl group can be replaced by bioisosteres to improve properties like potency, selectivity, or metabolic stability. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves docking potential analogs into the binding site of the target to predict their binding affinity and orientation. This approach allows for the design of molecules with optimized interactions with the target.

Pharmacophore-Based Virtual Screening: A validated pharmacophore model can be used as a query to search large chemical databases for novel compounds that possess the key pharmacophoric features. This is a powerful tool for identifying new hits with diverse chemical scaffolds.

Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, combining it with a pharmacophore known to inhibit a different target could lead to a multi-target drug. nih.gov

By applying these rational design principles, medicinal chemists can systematically modify the structure of this compound to develop new analogs with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of novel therapeutic agents.

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is instrumental in drug design for forecasting the binding affinity and mode of interaction of a ligand with its protein target before the compound is synthesized, thereby saving resources. wjarr.com

Ligand-Protein Interaction Analysis

Molecular docking studies have been utilized to explore the interaction of pyridazinone derivatives with various biological targets. For instance, derivatives of pyridazin-3(2H)-one have been docked with cyclin-dependent kinase (CDK) proteins and DNA-hexamer ATGCAT to assess their anticancer potential. rjptonline.org These studies help in understanding the binding selectivity and the structure-activity relationship (SAR), which, for some pyridazinone derivatives, has highlighted the importance of the heterocyclic ring and electron-withdrawing groups on the pyridazinone nucleus for potent activity. rjptonline.org

In the context of anti-inflammatory research, pyridazinone derivatives have been investigated as ligands for N-formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in inflammatory processes. nih.gov The ability of these compounds to modulate leukocyte inflammatory activities is a key area of interest. nih.gov Furthermore, some pyridazinone derivatives have been identified as inhibitors of cyclooxygenase 2 (COX2) and lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov

The search for new antiparkinsonian agents has also led to the investigation of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives. rrsociology.ru Molecular docking of these compounds into the active sites of metabotropic glutamate (B1630785) receptors (mGluR) and ionotropic NMDA receptors has been performed to evaluate their potential as modulators of these key neurological targets. rrsociology.rurrpharmacology.ru

The following table summarizes representative ligand-protein interactions for pyridazinone derivatives:

| Derivative Class | Target Protein/Receptor | Therapeutic Area | Key Interactions |

| Pyridazin-3(2H)-one derivatives | Cyclin-dependent kinase (CDK) | Anticancer | Binding selectivity with receptor active site rjptonline.org |

| Pyridazin-3(2H)-one derivatives | DNA-hexamer ATGCAT | Anticancer | Intercalation rjptonline.org |

| Pyridazinone derivatives | N-formyl peptide receptors (FPRs) | Anti-inflammatory | Modulation of leukocyte activity nih.gov |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Metabotropic glutamate receptors (mGluR) | Antiparkinsonian | Affinity for active site rrsociology.ru |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides | Ionotropic NMDA receptors | Antiparkinsonian | Affinity for active site rrpharmacology.ru |

Prediction of Binding Affinities and Modes

The prediction of binding affinity, often expressed as binding energy (in kcal/mol), is a crucial output of molecular docking simulations. For N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, a satisfactory level of affinity for the mGlu5 receptor active site has been predicted, with binding energies ranging from -11.2 to -5.2 kcal/mol. rrsociology.ru A high degree of affinity has also been predicted for these derivatives with mGlu8 receptors (binding energy from -5.0 to -8.7 kcal/mol) and NMDA GluN2B receptors (binding energy from -8.7 to -11.6 kcal/mol). rrpharmacology.ru These values are often compared to those of known native ligands or reference drugs to gauge the potential of the new compounds. rrsociology.rurrpharmacology.ru

The binding mode describes the specific orientation and conformation of the ligand within the binding site. Analysis of the binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. For example, the conformational mobility of a diphenylpropyl substituent in a carboxamide fragment was suggested to contribute to a lower (more favorable) binding energy due to additional hydrophobic interactions. rrsociology.ru

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to investigate the electronic properties of molecules. These methods are essential for understanding the intrinsic properties of a compound like 6-(4-methoxyphenyl)pyridazin-3(2H)-one.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. openaccesspub.orgscifiniti.com For pyridazinone derivatives and related heterocyclic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been used to determine geometrical parameters, harmonic vibrational wavenumbers, and infrared (IR) and Raman scattering intensities. openaccesspub.orgmaterialsciencejournal.org These theoretical calculations are often validated by comparing the results with experimental data from techniques like FTIR and FT-Raman spectroscopy. openaccesspub.org

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important parameter; a smaller gap suggests that the molecule is more reactive. nih.gov

For various heterocyclic compounds, HOMO-LUMO analysis has been performed to understand intramolecular charge transfer. openaccesspub.org The energy gap can be correlated with the molecule's reactivity and its potential for biological activity. For instance, a small HOMO-LUMO energy gap in a molecule may indicate that it is chemically reactive and could be a lead molecule for drug development. nih.gov

The following table presents a conceptual summary of FMO analysis:

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate an electron (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

MEP analysis has been applied to various heterocyclic compounds to identify reactive sites. openaccesspub.orgmaterialsciencejournal.org For example, in imidazole, MEP calculations can distinguish between the two nitrogen atoms as potential proton acceptor sites. uni-muenchen.de For pyridazinone derivatives, MEP mapping can help in understanding how the molecule might interact with biological macromolecules, guiding the design of compounds with improved binding characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating molecular descriptors (physicochemical properties, electronic properties, or 3D features) with observed activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Both 2D and 3D-QSAR methodologies have been applied to pyridazinone derivatives to understand their mechanism of action for various biological targets.

2D-QSAR: This approach utilizes descriptors derived from the 2D representation of a molecule. In a study on novel pyridazine (B1198779) derivatives for vasorelaxant activity, a statistically significant 2D-QSAR model was developed. nih.gov The model, which included descriptors related to the molecule's topology and electronic properties, successfully predicted the activity of the compounds. nih.gov For instance, a model was generated with a high correlation coefficient (R² = 0.811782) and validated internally (R²cvOO = 0.7153), indicating its robustness. nih.gov Such models help identify key structural fragments that positively or negatively influence the desired biological effect.

3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules and their alignment in space. For a series of pyridopyridazin-6-ones, structurally related to pyridazinones, a 3D-QSAR study was performed to understand their inhibitory activity against p38-α mitogen-activated protein kinase (MAPK). youtube.com The resulting models, often visualized as contour maps, highlight regions in space where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. These spatial insights are critical for designing compounds that fit optimally into the target's binding site.

The primary output of QSAR studies is the generation of predictive models. These models are rigorously validated to ensure their ability to accurately forecast the biological activity of novel compounds. bio-hpc.eu For pyridazinone derivatives, predictive QSAR models have been developed for a range of activities, including anti-inflammatory, anticancer, and anti-Alzheimer's effects. nih.govnih.govnih.gov

A study focused on designing multifunctional agents for Alzheimer's disease employed 2D-QSAR to model the inhibitory activity of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives against acetylcholinesterase (AChE). nih.gov The resulting models provided a basis for designing new derivatives with potentially enhanced activity. nih.gov Similarly, predictive models for the corrosion inhibitory properties of pyridazines were developed using multiple linear regression (MLR) and artificial neural network (ANN) techniques, with the ANN model showing superior predictive power. kfupm.edu.sa

Table 1: Example of a 2D-QSAR Model for Vasorelaxant Activity of Pyridazine Derivatives

| Parameter | Value | Description |

| N | 32 | Number of compounds in the dataset |

| n | 6 | Number of descriptors in the model |

| R² | 0.811782 | Coefficient of determination (Goodness of fit) |

| R²cvOO | 0.7153 | Leave-one-out cross-validation R² (Internal predictivity) |

| F | 17.9708 | Fisher statistic (Statistical significance of the model) |

| s² | 9.65226 × 10⁻⁸ | Variance of the regression |

This table is based on data from a 2D-QSAR study on pyridazine derivatives and demonstrates the statistical parameters used to validate such models. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. nih.govdntb.gov.ua Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying novel molecules that possess the desired features and are likely to be active. nih.gov

In silico studies on a library of 52 pyridazinone-based molecules utilized pharmacophore-based inverse virtual screening to identify potential new biological targets. nih.govtandfonline.com This approach screened the compounds against thousands of pharmacophore models representing various protein binding sites. nih.gov The study proposed aspartate aminotransferase as a promising target for this class of compounds, a finding later investigated through molecular docking and dynamics simulations. nih.govtandfonline.com

Another study on pyridopyridazin-6-ones as p38-α MAPK inhibitors generated a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com This model not only provided structural insights into the binding requirements but was also used to build a highly predictive 3D-QSAR model (R² = 0.91). youtube.com Such validated pharmacophore models serve as effective filters in virtual screening campaigns to prioritize compounds for synthesis and biological testing. nih.gov

Table 2: Pharmacophore Features for p38-α MAPK Inhibition by Pyridopyridazin-6-ones

| Feature | Type | Description |

| A | Hydrogen Bond Acceptor | 3 features identified |

| H | Hydrophobic Group | 1 feature identified |

| R | Aromatic Ring | 1 feature identified |

| Model Name | AAAHR | A five-point pharmacophore hypothesis |

This table summarizes the pharmacophore model developed for a series of pyridopyridazin-6-ones, highlighting the key interaction points necessary for biological activity. youtube.com

Computational Approaches for Solubility and ADMET Prediction

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a major cause of late-stage drug development failure. Computational models are now routinely used to predict these properties early in the discovery process. neliti.com

Solubility Prediction: Aqueous solubility is a critical factor for oral drug absorption. Research on 6-phenyl-pyridazin-3(2H)-one, a close structural analog of the title compound, has provided valuable insights into solubility behavior. mdpi.comnih.govresearchgate.net Experimental solubility was measured in various dimethyl sulfoxide (B87167) (DMSO) and water mixtures at different temperatures. mdpi.comnih.gov This experimental data was then correlated using several computational cosolvency models, including the Apelblat, van't Hoff, and Yalkowsky–Roseman models. mdpi.comnih.govresearchgate.net These models showed good predictive power, with root mean square deviation (RMSD) values generally below 2.0%, demonstrating their utility in estimating the solubility of similar pyridazinone derivatives under different conditions. nih.govresearchgate.net

ADMET Prediction: A variety of web-based tools and software packages, such as SwissADME, admetSAR, and ProTox-II, are used to predict the ADMET profile of compounds like this compound. mdpi.comnih.gov These platforms predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and various toxicity endpoints like carcinogenicity and hepatotoxicity. neliti.commdpi.commdpi.com For example, in silico ADMET predictions for novel pyridazinone derivatives designed as antibacterial agents indicated that several compounds aligned with Lipinski's rule of five, suggesting good potential for oral bioavailability. mdpi.com Similarly, ADMET analysis of pyridazinone derivatives for Alzheimer's disease suggested favorable oral absorption and a low toxicity risk for the newly designed compounds. nih.gov

Table 3: Common ADMET Properties Predicted Using In Silico Tools

| Property Category | Specific Parameter | Predicted Outcome |

| Absorption | Human Intestinal Absorption (HIA) | % Absorbed |

| Blood-Brain Barrier (BBB) Penetration | Yes / No | |

| Distribution | Plasma Protein Binding | % Bound |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor / Non-inhibitor |

| Excretion | Total Clearance | log(ml/min/kg) |

| Toxicity | AMES Mutagenicity | Mutagen / Non-mutagen |

| Hepatotoxicity (Liver Toxicity) | High / Low Risk | |

| Oral Acute Toxicity (LD₅₀) | mg/kg (and Toxicity Class) |

This table lists key ADMET parameters that are commonly evaluated for drug candidates using computational prediction tools. nih.govsciencescholar.us

Mechanistic Insights at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

The interaction of 6-(4-methoxyphenyl)pyridazin-3(2H)-one and its derivatives with various enzymes has been explored, primarily through computational and in-vitro studies. These compounds have shown potential as inhibitors of several key enzymes implicated in various diseases.

Molecular docking studies have been a important tool in predicting the binding affinity and mode of interaction of pyridazinone derivatives with their target enzymes. For instance, derivatives of pyridazin-3(2H)-one have been evaluated for their potential as anticancer agents through molecular docking with cyclin-dependent kinase (CDK) proteins and DNA. rjptonline.org These studies help in understanding the structural requirements for effective binding and inhibition. The general approach involves modeling the interaction between the ligand (the pyridazinone derivative) and the receptor (the enzyme's active site) to predict binding affinity and pose. rjptonline.org

While specific kinetic data for this compound is not extensively available in the public domain, the broader class of pyridazinone derivatives has been investigated. The type of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, can be determined through kinetic analyses such as Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org For example, competitive inhibitors typically increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), while non-competitive inhibitors decrease Vmax without changing Km. khanacademy.org Some enzyme inhibitors can also act irreversibly by forming a covalent bond with the enzyme. sigmaaldrich.com

Table 1: Investigated Enzyme Targets for Pyridazinone Derivatives

| Enzyme Target | Investigated Activity | Method of Investigation |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Anticancer | Molecular Docking rjptonline.org |

| Glutamate (B1630785) Receptors | Neuromodulatory | Molecular Docking rrpharmacology.ru |

| Glutathione Reductase | Various | Irreversible Inhibition (for some inhibitors) nih.gov |

Receptor Binding and Modulation

The ability of this compound and its analogs to interact with various receptors is a key aspect of their potential pharmacological activity. G protein-coupled receptors (GPCRs), adenosine (B11128) receptors, and serotonin (B10506) receptors are important targets in drug discovery. guidetopharmacology.orgnih.gov

A closely related compound, 6-(4-methoxyphenyl)-3-pyridazinamine, has been identified as a GABAA receptor antagonist. targetmol.comcaymanchem.com The GABAA receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system. Antagonism of this receptor can lead to excitatory effects. Biochemical studies have shown that pyridazinyl-GABA derivatives can displace [3H]GABA from rat brain membranes, indicating competitive binding at the GABA recognition site. nih.gov Specifically, SR 95531, a derivative with a 4-methoxyphenyl (B3050149) group, was found to be a potent and competitive GABAA antagonist. nih.gov

The pyridazinone scaffold has also been explored for its interaction with other receptor systems. For example, some pyridazinone derivatives have been investigated as ligands for N-formyl peptide receptors (FPRs), which are a family of GPCRs involved in inflammatory responses. nih.gov Molecular docking studies have also suggested the potential for N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives to act as modulators of glutamate receptors, including both metabotropic and ionotropic subtypes. rrpharmacology.ru

Table 2: Receptor Interactions of Pyridazinone Derivatives

| Receptor Target | Type | Observed/Predicted Interaction |

|---|---|---|